molecular formula C16H18N2O3 B2461107 N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide CAS No. 954585-75-2

N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B2461107
CAS RN: 954585-75-2
M. Wt: 286.331
InChI Key: SODQIEHNNTYIQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-[4-(aminomethyl)phenyl]urea, has an empirical formula of C8H11N3O and a molecular weight of 165.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(4-(Aminomethyl)phenyl)acetamide hydrochloride, include a molecular weight of 200.67 and it appears as a white to yellow powder or crystals .

Safety and Hazards

The safety and hazards of a similar compound, N-[4-(aminomethyl)phenyl]urea, indicate that it is harmful if swallowed and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-8-5-12(9-15(14)21-2)16(19)18-13-6-3-11(10-17)4-7-13/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODQIEHNNTYIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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